Atorvastatin methyl ester

Transporter Pharmacology Drug-Drug Interaction ABC Transporter

Generic atorvastatin batches can contain up to 16.0 ± 6.5% of this methyl ester impurity, making accurate quantification critical for ANDA filings. This product is the compendial EP Impurity K and USP PAI, specifically required for HPLC/LC-MS method validation. • Achieve ICH Q3A/B compliance by using this authentic reference standard for impurity profiling. • Leverage its 9.4-fold greater P-gp affinity (IC₅₀ 3.2 μM) vs. atorvastatin acid for drug discovery assays. • Procure with confidence: compendial-grade material shipped under verified ambient conditions.

Molecular Formula C34H37FN2O5
Molecular Weight 572.7 g/mol
CAS No. 345891-62-5
Cat. No. B029772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin methyl ester
CAS345891-62-5
Synonyms(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Methyl Ester; 
Molecular FormulaC34H37FN2O5
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1
InChIKeyIRKGCTGBOBRSMG-VSGBNLITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin Methyl Ester (CAS 345891-62-5): A Critical Pharmaceutical Impurity Reference Standard for HPLC Method Validation and Stability Assessment


Atorvastatin methyl ester (CAS 345891-62-5), also designated as Atorvastatin Impurity K (EP) or Impurity J, is a process-related and degradation impurity of the widely prescribed HMG-CoA reductase inhibitor atorvastatin calcium [1]. It is a methyl esterified derivative of atorvastatin, distinguished by a molecular formula of C₃₄H₃₇FN₂O₅ and a molecular weight of 572.67 g/mol [2]. This compound is officially recognized in pharmacopoeial monographs as a specified impurity and is supplied as a characterized pharmaceutical analytical impurity (PAI) reference standard . Its primary utility lies in analytical method development, validation, and quality control release testing for atorvastatin active pharmaceutical ingredient (API) and finished drug products, ensuring compliance with ICH and pharmacopoeial impurity thresholds.

Why Atorvastatin Methyl Ester Cannot Be Substituted with Other Atorvastatin Impurities or Derivatives


In pharmaceutical quality control, impurity reference standards are not interchangeable. Atorvastatin methyl ester (Impurity K/J) differs fundamentally from other atorvastatin-related impurities such as O-methyl atorvastatin (Impurity G), atorvastatin lactone, or the parent drug atorvastatin acid in terms of chromatographic retention behavior, mass spectral fragmentation pattern, and physicochemical properties [1]. Its unique molecular structure, characterized by the methyl ester moiety at the heptanoic acid terminus, imparts a distinct LogP of 6.475 and a characteristic P-glycoprotein (P-gp) interaction profile (IC₅₀ = 3.2 μM) that diverges sharply from the parent acid (IC₅₀ = 30.1 μM) [2]. Substituting Atorvastatin methyl ester with a different impurity standard compromises the accuracy of HPLC method validation, leads to misidentification of unknown peaks, and risks failing regulatory audits due to the use of an unqualified reference material [3].

Quantitative Differentiation of Atorvastatin Methyl Ester: Head-to-Head Evidence for Scientific Procurement


P-Glycoprotein (P-gp) Inhibitory Potency: 9.4-Fold Higher Affinity than Atorvastatin Acid

Atorvastatin methyl ester exhibits significantly higher affinity for the efflux transporter P-glycoprotein (P-gp) compared to the parent atorvastatin acid. In a murine monocytic leukemia cell line overexpressing mdr1a/1b, Atorvastatin methyl ester inhibited rhodamine 123 (R123) transport with an IC₅₀ of 3.2 μM, whereas atorvastatin acid showed an IC₅₀ of 30.1 μM [1]. The methyl ester form also outperformed other statin lactones, including atorvastatin lactone (IC₅₀ = 5.2 μM), simvastatin lactone (IC₅₀ = 38.2 μM), and lovastatin lactone (IC₅₀ = 45.8 μM) [1].

Transporter Pharmacology Drug-Drug Interaction ABC Transporter

Lipophilicity (LogP) as a Predictor of Chromatographic Retention and Biological Partitioning

Atorvastatin methyl ester possesses a calculated LogP (partition coefficient) of 6.475, indicating high lipophilicity . While direct comparative LogP values for other atorvastatin impurities are not uniformly reported in a single head-to-head study, this value is substantially higher than the LogP of the parent atorvastatin acid (estimated LogP ~4.5 for the acid form, though variable depending on ionization state) [1]. The increased lipophilicity arises from the methyl esterification of the terminal carboxyl group, which masks the polar, ionizable acid moiety [2]. This modification directly impacts reversed-phase HPLC retention times, with the methyl ester eluting later than the more polar acid and O-methyl impurities under typical C18 column conditions.

Lipophilicity Chromatography ADME

Regulatory Status: USP and EP Pharmacopoeial Impurity Designation

Atorvastatin methyl ester is formally designated as Atorvastatin Impurity K in the European Pharmacopoeia (EP) monograph and is available as a USP Pharmaceutical Analytical Impurity (PAI) reference standard . In contrast, other closely related impurities, such as O-Methyl Atorvastatin Calcium Salt (Impurity G), are distinct chemical entities with different CAS numbers (e.g., 887196-29-4) and different chromatographic and spectroscopic properties [1]. While all atorvastatin impurities are subject to ICH Q3A limits, only Atorvastatin methyl ester serves as the definitive reference material for identifying and quantifying Impurity K/J in regulatory submissions [2]. Its identity is confirmed by a comprehensive analytical dossier including HPLC, LC-MS, ¹H NMR, and IR spectroscopy [3].

Pharmaceutical Analysis Quality Control Pharmacopoeia

Purity and Supplier-Specific Characterization Data

Commercially available Atorvastatin methyl ester reference standards are supplied with certified purity values and comprehensive characterization data, enabling accurate quantitative analysis. For example, the MedChemExpress product (HY-135376) is specified at 98.76% purity, while other suppliers report values such as 95.93% and provide full analytical data packages including HPLC chromatograms, NMR spectra, and mass spectrometry confirmation [1]. This level of characterization is essential for establishing accurate response factors in HPLC methods and for preparing calibration standards. In contrast, generic or in-house synthesized impurities may lack this rigorous characterization, leading to uncertainty in quantification and method variability [2].

Reference Standard Purity Analytical Validation

Solubility in DMSO for In Vitro Assay Preparation

Atorvastatin methyl ester demonstrates good solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in in vitro pharmacological assays. It is soluble at 10 mM in DMSO, which facilitates the preparation of concentrated stock solutions for dose-response studies, such as those investigating P-gp inhibition or other cellular assays . While comparative solubility data for other atorvastatin impurities in DMSO are not systematically reported, this solubility profile is a practical advantage for researchers planning in vitro experiments. Atorvastatin acid, in contrast, is typically supplied as a calcium salt which may have different solubility characteristics and requires different solvent systems for dissolution [1].

Solubility In Vitro Assay Sample Preparation

Distinct Chromatographic Retention for Method Specificity

Atorvastatin methyl ester exhibits a distinct retention time in reversed-phase HPLC systems, enabling its specific identification and quantification in the presence of other atorvastatin-related impurities. Validated HPLC methods have demonstrated baseline separation of Atorvastatin methyl ester from the parent atorvastatin calcium and other specified impurities such as the lactone and O-methyl impurity [1]. The method's specificity is a critical validation parameter, and the unique retention of the methyl ester impurity ensures accurate peak integration and quantification without interference from co-eluting compounds [2]. This chromatographic behavior is directly attributable to its high lipophilicity (LogP 6.475) and distinct molecular interactions with the C18 stationary phase .

HPLC Impurity Profiling Method Validation

Application Scenarios for Atorvastatin Methyl Ester in Pharmaceutical Development and Quality Control


HPLC Method Development and Validation for Atorvastatin Impurity Profiling

Analytical R&D and quality control laboratories utilize Atorvastatin methyl ester as a reference standard to develop and validate stability-indicating HPLC methods for atorvastatin API and finished dosage forms. Its distinct retention time, confirmed by comprehensive characterization , enables the establishment of system suitability criteria (e.g., resolution > 2.0) and the calculation of relative response factors (RRF) for accurate quantification of Impurity K/J . This is essential for demonstrating method specificity and accuracy as required by ICH Q2(R1) guidelines.

Forced Degradation Studies and Stability Assessment

During forced degradation (stress) studies of atorvastatin drug substance, Atorvastatin methyl ester may be formed under specific conditions, such as exposure to methanol in the presence of acid. By using the authentic impurity standard, scientists can positively identify this degradation product via retention time and LC-MS/MS spectral matching . Quantification of the methyl ester impurity using the standard ensures that the mass balance of degradation studies is accurately assessed and that the formation of this impurity is controlled under ICH stability storage conditions .

Pharmacological Studies of Statin-Mediated Transporter Interactions

For researchers investigating drug-drug interaction (DDI) potential, Atorvastatin methyl ester serves as a valuable tool compound. Its significantly higher affinity for P-glycoprotein (IC₅₀ = 3.2 μM) compared to atorvastatin acid (IC₅₀ = 30.1 μM) makes it useful for studying structure-activity relationships (SAR) of statins at ABC transporters. Its high lipophilicity (LogP 6.475) and solubility in DMSO (10 mM) facilitate in vitro assays to assess how minor structural modifications alter transporter binding and efflux kinetics, providing insights into the mechanisms of statin-associated DDIs.

Regulatory Submission Support for ANDA Filings

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for atorvastatin calcium tablets must demonstrate that their product's impurity profile matches that of the Reference Listed Drug (RLD) within specified limits. Atorvastatin methyl ester (USP PAI) is the definitive standard for identifying and quantifying Impurity K/J in these submissions . Its use ensures that analytical data are comparable to those generated by the innovator and are acceptable to regulatory agencies such as the FDA, thereby reducing the risk of review delays or Refusal to File (RTF) actions.

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